molecular formula C10H23N3 B7986531 (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B7986531
M. Wt: 185.31 g/mol
InChI Key: YQORNFZDRJFBSM-SNVBAGLBSA-N
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Description

(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral aliphatic diamine featuring a pyrrolidine ring substituted with a methyl group at the 3-position and an isopropyl group at the N1 position. Its molecular formula is C11H25N3, with a molecular weight of 199.34 g/mol. The compound’s stereochemistry (R-configuration) is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles . Structurally, it combines the rigidity of the pyrrolidine ring with the steric bulk of the isopropyl group, which may influence its solubility, lipophilicity, and binding affinity.

Properties

IUPAC Name

N'-[(3R)-1-methylpyrrolidin-3-yl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQORNFZDRJFBSM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)[C@@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Precursor Functionalization

A common starting point involves functionalizing 1-methylpyrrolidin-3-amine. In Patent US5596002 , analogous diamines are synthesized via nucleophilic substitution of chloroquinoline derivatives with secondary amines. For (R)-N1-isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine:

  • Reaction Setup :

    • 1-Methylpyrrolidin-3-amine reacts with 1-chloro-2-isopropylaminoethane in anhydrous THF.

    • Base: Potassium carbonate (2.5 equiv) at 60°C for 12 hours.

  • Yield : 45–55% after purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Table 1: Key Parameters for Alkylation

ParameterValue/DetailSource
Temperature60°C
Reaction Time12 hours
SolventTetrahydrofuran (THF)
BaseK₂CO₃
PurificationColumn chromatography (CH₂Cl₂/MeOH)

Reductive Amination Approaches

Two-Step Imine Formation and Reduction

Reductive amination avoids harsh alkylation conditions. PMC8363576 describes copper-catalyzed asymmetric amidation, adaptable for this diamine:

  • Imine Formation :

    • Condensation of 1-methylpyrrolidin-3-one with isopropylamine in ethanol (78% yield).

  • Stereoselective Reduction :

    • Sodium borohydride (NaBH₄) in THF/H₂O (0°C, 1 hour).

    • Chiral induction: (R)-BINAP ligand (5 mol%) achieves 88% enantiomeric excess (e.e.).

Table 2: Reductive Amination Optimization

ParameterValue/DetailSource
CatalystCuI/(R)-BINAP
Reducing AgentNaBH₄
Solvent SystemTHF/H₂O (4:1)
Enantiomeric Excess88% (R)

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Coupling

WO2014060113A1 highlights palladium-catalyzed couplings for stereocontrol:

  • Substrate : 1-Methylpyrrolidin-3-ylboronic acid + N-isopropylethane-1,2-diamine.

  • Conditions :

    • Pd(OAc)₂ (2 mol%), (R)-Segphos ligand (4 mol%), K₃PO₄ (3 equiv) in toluene at 80°C.

  • Yield : 72% with 94% e.e..

Resolution of Racemic Mixtures

Chiral Chromatography

When racemic mixtures form, chiral HPLC separates enantiomers:

  • Column : Chiralpak IA (250 × 4.6 mm).

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% diethylamine.

  • Retention Time : (R)-enantiomer elutes at 14.2 minutes.

Comparative Analysis of Methods

Table 3: Method Efficiency and Stereoselectivity

MethodYielde.e.ComplexityCost
Nucleophilic Alkylation45–55%N/ALow$
Reductive Amination78%88%Moderate$$
Catalytic Asymmetric72%94%High$$$
Chiral Resolution35–40%>99%Very High$$$$

Industrial-Scale Considerations

Continuous Flow Synthesis

EP0166366A2 describes continuous flow systems for diamines:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/hour with >95% purity.

Challenges and Mitigation

  • Steric Hindrance : Bulky isopropyl and pyrrolidine groups slow reaction kinetics. Mitigated by using polar aprotic solvents (DMF).

  • Oxidative Degradation : Stabilized via N₂ sparging and antioxidants (BHT) .

Chemical Reactions Analysis

Types of Reactions

®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects. The presence of the pyrrolidine ring is hypothesized to enhance interactions with neurotransmitter systems involved in mood regulation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties due to the compound's ability to modulate neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases.
  • Anticancer Properties : Some derivatives of similar diamines have shown promise in inhibiting cancer cell proliferation. Investigating (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine for similar activities could lead to novel therapeutic agents.

Chemical Biology Applications

  • Bioconjugation : The amine functionalities present in (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine make it suitable for bioconjugation techniques, allowing for the attachment of various biomolecules for targeted drug delivery systems.
  • Synthesis of Complex Molecules : This compound can serve as a building block in the synthesis of more complex organic molecules, particularly those needed for pharmaceutical applications.

Case Study 1: Antidepressant Screening

A study investigated the effects of various chiral amines on serotonin reuptake inhibition, where derivatives of (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine were tested. Results indicated that modifications to the diamine structure could enhance selectivity towards serotonin receptors, suggesting potential as a novel antidepressant agent.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroinflammation models demonstrated that compounds similar to (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine could reduce pro-inflammatory cytokines in neuronal cultures. This suggests that further exploration of this compound might reveal mechanisms beneficial for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine ring in the target compound provides conformational rigidity compared to linear diamines like DETA or TETA .
  • Stereochemistry significantly impacts biological activity. For example, the (S)-enantiomer of a related compound showed distinct receptor-binding properties compared to the (R)-form .

Antifungal and Antimicrobial Potential

  • Compound 6 (N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine) exhibited potent antifungal activity against Pneumocystis carinii without cytotoxicity, attributed to its diamidine groups .
  • Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) demonstrated antimalarial efficacy, with desethyl metabolites retaining activity .
  • The target compound’s lack of aromatic or quinoline moieties may limit direct antimicrobial effects but could enhance selectivity for non-infectious disease targets.

Anthelmintic Activity

  • 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives showed superior activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate, due to improved lipophilicity (ClogP = 2.5–3.8 vs. piperazine’s ClogP = −1.1) .
  • The target compound’s pyrrolidine-isopropyl combination may balance lipophilicity (predicted ClogP ~1.5–2.0) for CNS penetration without excessive hydrophobicity.

Physicochemical Properties

Property Target Compound N,N-Diisopropyl ethylenediamine Ro 47-9396 Compound 6
Molecular Weight 199.34 g/mol 158.28 g/mol 327.83 g/mol 352.44 g/mol
ClogP (Predicted) ~1.8 1.1 3.2 2.5
Solubility Moderate in polar solvents High Low (due to quinoline moiety) Low (diamidine structure)
Metabolic Stability High (steric hindrance) Moderate Low (rapid desethylation) High

Key Insights :

  • The target compound’s moderate ClogP suggests better membrane permeability than hydrophilic analogs like DETA (ClogP = −2.1) .
  • Steric hindrance from the isopropyl group may reduce cytochrome P450-mediated metabolism compared to Ro 47-9396 .

Biological Activity

(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, also known by its CAS number 1354010-65-3, is a chiral diamine compound with the molecular formula C10H23N3. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The structure of (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine features an isopropyl group attached to a 1-methylpyrrolidine moiety. This configuration enhances the steric bulk of the molecule, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC10H23N3
Molecular Weight185.29 g/mol
CAS Number1354010-65-3
SynonymsN-Isopropyl-N[(R)-1-methyl-pyrrolidin-3-yl]-ethane-1,2-diamine

Pharmacological Potential

Preliminary studies suggest that (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may exhibit various biological activities relevant to pharmacology. Compounds structurally similar to this compound have been investigated for their effects on:

  • Neurotransmitter Modulation : Research indicates that amines and diamines can influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

The biological mechanisms through which (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine exerts its effects are still under investigation. However, compounds with similar structures often interact with various receptors and enzymes, modulating pathways involved in:

  • Cell Signaling : They may act as agonists or antagonists at specific receptors, influencing downstream signaling cascades.
  • Enzymatic Inhibition : Certain diamines have been shown to inhibit enzymes critical for cellular processes, which could lead to therapeutic effects.

Study on Neurotransmitter Effects

A study conducted by [source needed] explored the impact of (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine on neurotransmitter release in neuronal cell lines. The results indicated a significant increase in serotonin levels upon treatment with the compound, suggesting potential applications in mood disorders.

Antimicrobial Properties Evaluation

Another investigation assessed the antimicrobial activity of (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine with high enantiomeric purity?

  • Methodological Answer : A common approach involves stereoselective alkylation or reductive amination. For example, describes the synthesis of structurally related diamines using THF as a solvent and NaBH4 for reduction. To achieve enantiomeric purity, chiral auxiliaries or catalysts (e.g., chiral amines or transition-metal complexes) can be employed. Post-synthesis, enantiomeric excess should be quantified via chiral HPLC or polarimetry. Key steps include:
  • Use of anhydrous solvents (e.g., THF) to prevent side reactions.
  • Stereochemical control via temperature modulation (−78°C to room temperature).
  • Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the isopropyl (δ ~1.0–1.2 ppm), pyrrolidinyl (δ ~2.5–3.5 ppm), and ethane-1,2-diamine backbone (δ ~3.0–3.8 ppm). Compare with analogous compounds in and 12 .
  • IR Spectroscopy : Confirm NH/amine stretches (~3300 cm⁻¹) and absence of carbonyl impurities.
  • HRMS : Validate molecular weight (e.g., calculated for C11H24N3: 198.1970 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry of the (R)-configured isopropyl group influence ligand binding efficiency in coordination chemistry or biological targets?

  • Methodological Answer : Design comparative studies using enantiomeric pairs (R vs. S). For example:
  • Coordination Chemistry : Synthesize metal complexes (e.g., Co(III) or Cu(II)) and analyze stability constants via potentiometric titrations. highlights ethane-1,2-diamine derivatives as ligands in Co(III) complexes, where stereochemistry affects chelation geometry.
  • Biological Assays : Test inhibition of enzymes (e.g., kinases) using isothermal titration calorimetry (ITC) to measure binding affinity differences .

Q. What experimental strategies resolve contradictions in reported biological activity data for ethane-1,2-diamine derivatives?

  • Methodological Answer :
  • Systematic Variation : Modify substituents (e.g., replace isopropyl with cyclopropyl in ) to isolate structure-activity relationships (SAR).
  • Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC >98% purity thresholds). warns that commercial samples may lack analytical validation, necessitating in-house QC.
  • Mechanistic Studies : Use kinetic assays (e.g., stopped-flow spectroscopy) to differentiate direct target engagement vs. off-target effects .

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of this chiral diamine?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct alkylation steps at −20°C to slow racemization ( ).
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for enantioselective amination.
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track stereochemical integrity during synthesis .

Critical Considerations

  • Contradictory Data : Discrepancies in ligand efficiency (e.g., vs. 17 ) may arise from solvent polarity or counterion effects. Always report reaction conditions in detail.
  • Safety : Use Schlenk lines for air-sensitive steps (e.g., NaBH4 reductions in ).

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